Cas no 65697-41-8 (1-(3-bromophenyl)-1H-1,2,3,4-tetrazole)

1-(3-Bromophenyl)-1H-1,2,3,4-tetrazole is a brominated tetrazole derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its stable tetrazole ring structure, which serves as a bioisostere for carboxylic acids, enhancing metabolic stability in drug design. The bromine substituent at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound exhibits high purity and consistent reactivity, making it suitable for applications in medicinal chemistry, agrochemicals, and material science. Its compatibility with diverse reaction conditions underscores its utility in constructing complex molecular frameworks.
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole structure
65697-41-8 structure
Product Name:1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
CAS No:65697-41-8
MF:C7H5BrN4
MW:225.045399427414
MDL:MFCD09842474
CID:1700193
PubChem ID:14388235
Update Time:2025-05-28

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)tetrazole
    • 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
    • 1-(3-BROMOPHENYL)-1H-TETRAZOLE
    • 1H-Tetrazole, 1-(3-bromophenyl)-
    • F2158-0656
    • AGN-PC-00198P
    • AC1Q24JN
    • SureCN3369534
    • CTK1I2050
    • 1-(3-bromo-phenyl)-1H-tetrazole
    • DB-310924
    • MFCD09842474
    • AKOS000183361
    • Z275764196
    • DTXSID90559693
    • 65697-41-8
    • EN300-54391
    • SCHEMBL3369534
    • CRCFDMMRNPZPJY-UHFFFAOYSA-N
    • A913958
    • AC6551
    • SY040199
    • MDL: MFCD09842474
    • Inchi: 1S/C7H5BrN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H
    • InChI Key: CRCFDMMRNPZPJY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)N1C=NN=N1

Computed Properties

  • Exact Mass: 223.96976g/mol
  • Monoisotopic Mass: 223.96976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.6Ų

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B804363-25mg
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8
25mg
$ 50.00 2022-06-06
TRC
B804363-50mg
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8
50mg
$ 70.00 2022-06-06
TRC
B804363-250mg
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8
250mg
$ 250.00 2022-06-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY040199-1g
1-(3-Bromophenyl)tetrazole
65697-41-8 ≥95%
1g
¥4200.00 2025-04-13
eNovation Chemicals LLC
D776375-1g
1-(3-Bromophenyl)tetrazole
65697-41-8 95%
1g
$605 2024-07-20
Enamine
EN300-54391-0.1g
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8 95%
0.1g
$62.0 2023-04-30
Enamine
EN300-54391-0.25g
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8 95%
0.25g
$88.0 2023-04-30
Enamine
EN300-54391-0.5g
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8 95%
0.5g
$164.0 2023-04-30
Enamine
EN300-54391-1.0g
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8 95%
1g
$241.0 2023-04-30
Enamine
EN300-54391-2.5g
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
65697-41-8 95%
2.5g
$474.0 2023-04-30

1-(3-bromophenyl)-1H-1,2,3,4-tetrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:65697-41-8)1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Order Number:A913958
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:50
Price ($):527.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:65697-41-8)1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
A913958
Purity:99%
Quantity:1g
Price ($):527.0
Email